Molecular Identity vs. Unlabeled Metabolite
2,2-Bis(4-hydroxyphenyl)propanol-d11 differs from its unlabeled counterpart (2,2-bis(4-hydroxyphenyl)propanol) by substitution of 11 hydrogen atoms with deuterium, producing a nominal mass increase of 11 Da . This mass shift enables baseline MS/MS channel separation without altering chromatographic retention time or ionization efficiency relative to the native analyte [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 255.35 g/mol |
| Comparator Or Baseline | Unlabeled 2,2-bis(4-hydroxyphenyl)propanol: 244.29 g/mol |
| Quantified Difference | +11 Da nominal mass shift |
| Conditions | Theoretical mass calculation based on molecular formula; C15H5D11O3 vs. C15H16O3 |
Why This Matters
The +11 Da mass shift permits selective MS/MS detection without interfering with endogenous analyte signal, a prerequisite for validated isotope dilution quantification.
- [1] Wieling, J. LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113 (2002). View Source
